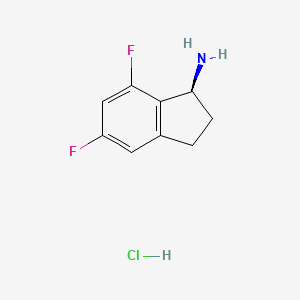
(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indene ring, and an amine group at the 1 position, forming a hydrochloride salt. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and functions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Analytical Chemistry: It can be employed as a standard or reference material in analytical techniques such as chromatography or spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Ring: The initial step involves the formation of the indene ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted benzene derivative, with a cyclizing agent under controlled conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 5 and 7 positions of the indene ring. This can be accomplished using fluorinating agents such as elemental fluorine or fluorine-containing reagents under specific reaction conditions.
Amination: The final step involves the introduction of the amine group at the 1 position of the indene ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The synthesized amine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, potentially converting the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium iodide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with different halogens or functional groups.
Mecanismo De Acción
The mechanism of action of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, affecting neuronal communication and function. Additionally, it may inhibit specific enzymes involved in metabolic pathways, altering cellular processes and functions.
Comparación Con Compuestos Similares
(1S,2R)-(+)-Ephedrine hydrochloride: A compound with a similar amine group but different substitution pattern on the aromatic ring.
Ambroxol hydrochloride: A mucolytic agent with a similar hydrochloride salt form but different core structure.
Bromhexine hydrochloride: Another mucolytic agent with structural similarities but different functional groups.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at the 5 and 7 positions of the indene ring is a unique feature that distinguishes (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride from other similar compounds. This substitution can significantly influence the compound’s chemical and biological properties.
Amination: The specific placement of the amine group at the 1 position of the indene ring also contributes to its uniqueness, affecting its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(1S)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKCSOJPKGCKX-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
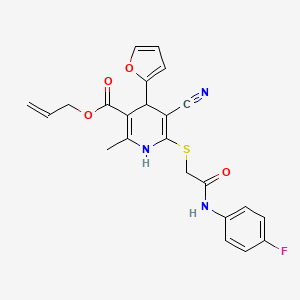
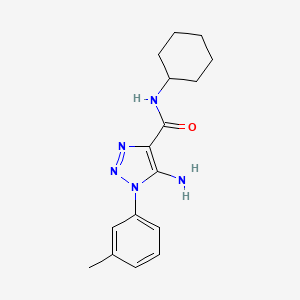
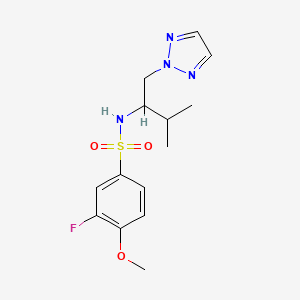
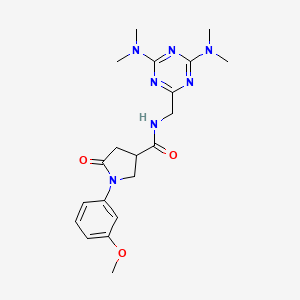
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
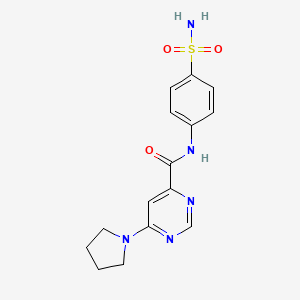
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
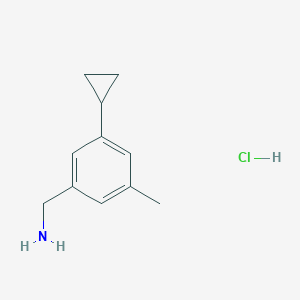
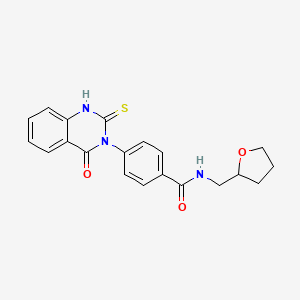

![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
